molecular formula C7H8N2O4 B11750674 (5-Methoxy-6-nitropyridin-2-yl)methanol

(5-Methoxy-6-nitropyridin-2-yl)methanol

Cat. No.: B11750674
M. Wt: 184.15 g/mol
InChI Key: QMZHSJMLHNLSSM-UHFFFAOYSA-N
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Description

(5-Methoxy-6-nitropyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol It is characterized by the presence of a methoxy group, a nitro group, and a hydroxymethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-6-nitropyridin-2-yl)methanol typically involves the nitration of a methoxy-substituted pyridine derivative followed by reduction and subsequent functional group transformations. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-6-nitropyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Methoxy-6-nitropyridin-2-yl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Methoxy-6-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxy-6-nitropyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

(5-methoxy-6-nitropyridin-2-yl)methanol

InChI

InChI=1S/C7H8N2O4/c1-13-6-3-2-5(4-10)8-7(6)9(11)12/h2-3,10H,4H2,1H3

InChI Key

QMZHSJMLHNLSSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)CO)[N+](=O)[O-]

Origin of Product

United States

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